Cas no 899743-01-2 (1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one)

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 899743-01-2
- CHEMBL3439395
- 1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
- SR-01000916982
- 1-(2-hydroxyethyl)-4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
- AKOS024473409
- F2867-0171
- SR-01000916982-1
-
- インチ: 1S/C16H19N3O2S/c20-9-8-19-14-6-2-1-5-13(14)15(18-16(19)21)22-11-12-4-3-7-17-10-12/h3-4,7,10,20H,1-2,5-6,8-9,11H2
- InChIKey: FPDMWPZGXLNIND-UHFFFAOYSA-N
- SMILES: S(CC1C=NC=CC=1)C1C2CCCCC=2N(C(N=1)=O)CCO
計算された属性
- 精确分子量: 317.11979803g/mol
- 同位素质量: 317.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1Ų
- XLogP3: 1.4
1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2867-0171-2mg |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-3mg |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-5mg |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-5μmol |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-1mg |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-2μmol |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F2867-0171-4mg |
1-(2-hydroxyethyl)-4-{[(pyridin-3-yl)methyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
899743-01-2 | 90%+ | 4mg |
$66.0 | 2023-11-21 |
1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-oneに関する追加情報
Professional Introduction to Compound with CAS No. 899743-01-2 and Product Name: 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
The compound with the CAS number 899743-01-2 and the product name 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydroquinazolinones, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyridin-3-ylmethylthio group and a 2-hydroxyethyl side chain, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of tetrahydroquinazolinone derivatives in the development of novel therapeutic agents. These compounds have shown promise in various pharmacological assays, including anti-inflammatory, anticancer, and antimicrobial applications. The 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one structure is particularly intriguing due to its ability to modulate multiple biological pathways simultaneously. This multitarget approach is increasingly recognized as a key strategy in drug discovery, offering the potential for more effective and less toxic treatments.
The pyridin-3-ylmethylthio moiety in this compound is a critical feature that enhances its binding affinity to biological targets. Pyridine-based scaffolds are well-documented for their ability to interact with a wide range of enzymes and receptors, making them valuable in the design of pharmacological agents. In particular, the thioether linkage provides a flexible yet stable framework that can adapt to various binding environments. This structural versatility has been leveraged in the development of drugs targeting complex diseases such as cancer and neurodegenerative disorders.
The 2-hydroxyethyl side chain adds another layer of functionality to the molecule. Hydroxyl groups are known for their ability to form hydrogen bonds, which can significantly improve the solubility and bioavailability of pharmaceutical compounds. Additionally, hydroxyl-containing derivatives have been shown to exhibit enhanced metabolic stability, reducing the likelihood of rapid degradation in vivo. These properties make 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one an attractive candidate for further development as a lead compound.
Current research efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound. By fine-tuning its structure, scientists aim to enhance its selectivity for target receptors while minimizing off-target effects. Computational modeling and high-throughput screening techniques are being employed to identify analogs with improved efficacy and safety profiles. These studies not only contribute to the understanding of molecular interactions but also pave the way for the development of next-generation therapeutics.
The potential applications of 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one extend beyond traditional pharmaceutical uses. Its unique structural features make it a promising candidate for use in drug delivery systems and targeted therapies. For instance, its ability to cross cell membranes could be exploited in designing prodrugs that release active ingredients at specific sites within the body. This targeted approach could improve treatment outcomes while reducing systemic side effects.
In conclusion, the compound with CAS number 899743-01-2 represents a significant advancement in pharmaceutical chemistry. Its structural features and demonstrated biological activities make it a valuable asset in the search for novel therapeutic agents. Ongoing research efforts aim to further optimize its properties and explore new applications in medicine and biotechnology. As our understanding of molecular interactions continues to grow, compounds like 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one are poised to play a crucial role in shaping the future of drug discovery.
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